![molecular formula C11H14N2O2S B14167195 Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester CAS No. 77152-98-8](/img/structure/B14167195.png)
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂S and a molecular weight of 238.306 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry.
Métodos De Preparación
The synthesis of carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with [2-(thiocarbamoyl)ethyl]amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity of the final product through simple filtration.
Análisis De Reacciones Químicas
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the nervous system .
Comparación Con Compuestos Similares
Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester can be compared with other similar compounds, such as:
Ethyl carbamate:
Methyl carbamate: Used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Phenyl carbamate: Known for its use in the synthesis of polymers and as a stabilizer in the production of plastics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other carbamates.
Propiedades
Número CAS |
77152-98-8 |
|---|---|
Fórmula molecular |
C11H14N2O2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
benzyl N-(3-amino-3-sulfanylidenepropyl)carbamate |
InChI |
InChI=1S/C11H14N2O2S/c12-10(16)6-7-13-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,16)(H,13,14) |
Clave InChI |
QHEDAKTWMKKBTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


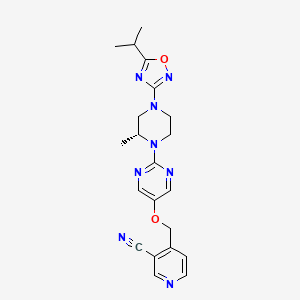
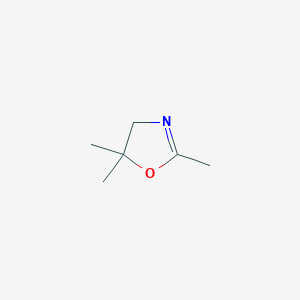
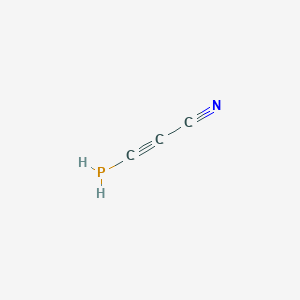
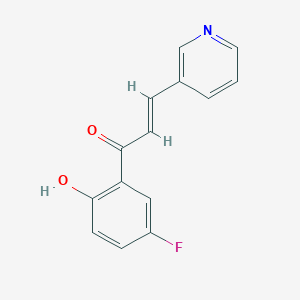
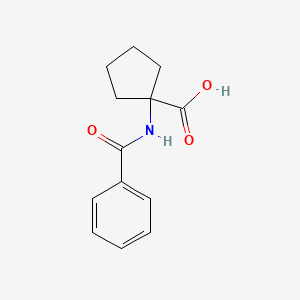
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)

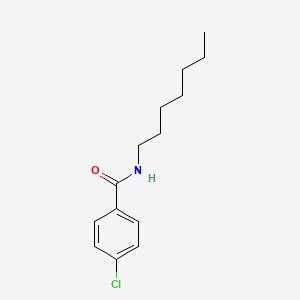

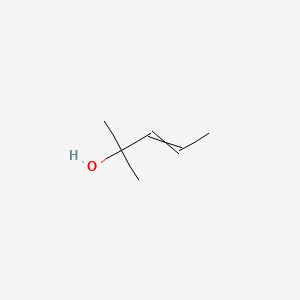
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
